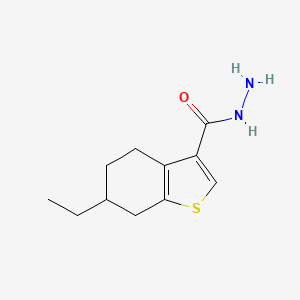![molecular formula C17H23NO3 B1344458 (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid CAS No. 1119449-77-2](/img/structure/B1344458.png)
(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid” is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Modification and Application in Polymer Sciences
A notable application of derivatives related to (2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid is seen in the field of polymer sciences. Specifically, polymers modified through reactions with various amines, similar in structure to the compound , have been studied for their increased thermal stability and promising biological activities. Such modifications can lead to the development of polymers with enhanced properties for medical applications, as indicated in the work of Aly and El-Mohdy (2015) on poly vinyl alcohol/acrylic acid hydrogels (Aly & El-Mohdy, 2015).
Development in Molecular Engineering
The compound also holds potential in molecular engineering, where derivatives of similar structure have been utilized in the synthesis of organic sensitizers for solar cell applications. The engineering of these sensitizers at a molecular level led to substantial photovoltaic performance, underscoring the potential of such compounds in the development of energy-related applications, as researched by Kim et al. (2006) (Kim et al., 2006).
Applications in Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry and potential drug development, derivatives akin to this compound have been synthesized and characterized for various applications. For instance, Wu et al. (2017) synthesized a derivative, highlighting its potential in drug development due to its notable synthetic features and promising structural properties (Wu et al., 2017).
Contribution in Material Sciences
In material sciences, the related compounds have contributed to the development of new materials with specific applications. For example, the study of acrylamide derivatives by Abu-Rayyan et al. (2022) for use as corrosion inhibitors in nitric acid solutions presents a practical application in the field of materials engineering, demonstrating the versatility of these compounds in different industrial applications (Abu-Rayyan et al., 2022).
Environmental Applications
Furthermore, derivatives of this compound have been explored for environmental applications, such as in the recovery of acrylic acid from industrial wastewater, indicating their significance in environmental sustainability efforts. This application is particularly critical in reducing the toxicity of waste streams and promoting sustainable industrial practices, as highlighted by Ahmad et al. (2014) (Ahmad et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-21-16-8-6-14(7-9-17(19)20)12-15(16)13-18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11,13H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSQDVVKCVUZKP-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)

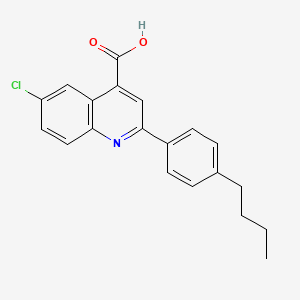
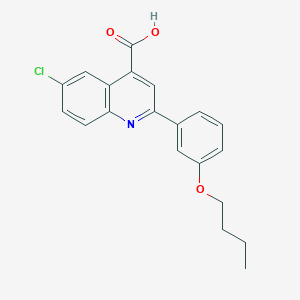



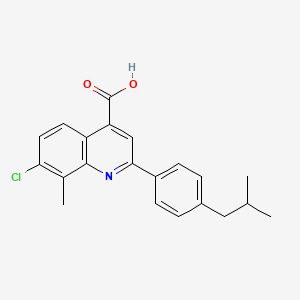
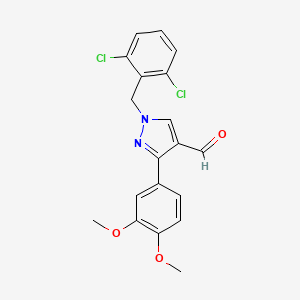


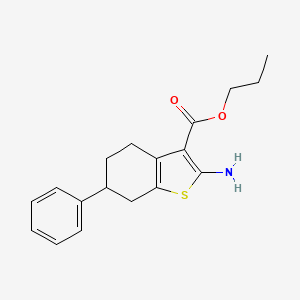
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
